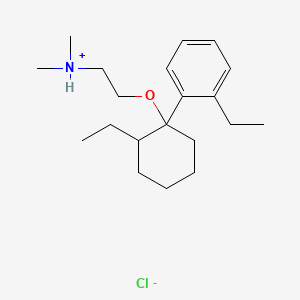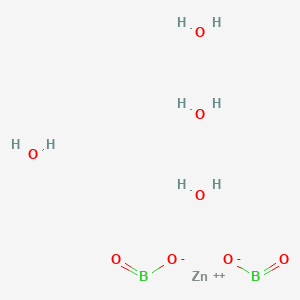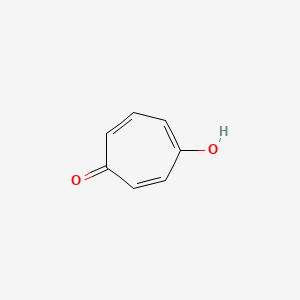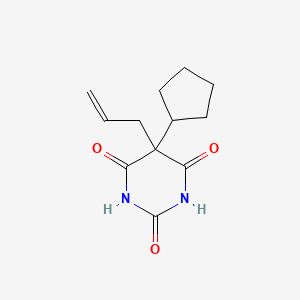
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in experimental and research settings due to its specific interactions and reactions with other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethanamine: A simpler amine with similar functional groups but a less complex structure.
N-Ethyl-N-methylcyclohexylamine: Shares the cyclohexyl and ethylamine components but lacks the additional ethylphenyl group.
Uniqueness
Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride is unique due to its specific combination of functional groups and structural complexity.
Eigenschaften
CAS-Nummer |
13313-81-0 |
|---|---|
Molekularformel |
C20H34ClNO |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
2-[2-ethyl-1-(2-ethylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-5-17-11-7-8-13-19(17)20(22-16-15-21(3)4)14-10-9-12-18(20)6-2;/h7-8,11,13,18H,5-6,9-10,12,14-16H2,1-4H3;1H |
InChI-Schlüssel |
PZTCAGPDGDSWLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1(C2=CC=CC=C2CC)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)


![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)









![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
